molecular formula C8H10N6 B2958843 N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-35-9

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No. B2958843
CAS RN: 338417-35-9
M. Wt: 190.21
InChI Key: ICQRJVRHFHYKKP-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as DPTA or PyTAA and has been found to possess unique properties that make it a valuable tool in various research fields.

Scientific Research Applications

Ligand Synthesis and Binding Properties

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a compound that has been explored for its potential in creating new ligands with specific binding properties. Research has shown the synthesis of new tetraazamacrocycles bearing preorganized binding side-arms, capable of interacting with ammonium cations. These compounds show a distinctive ability to discriminate between different ammonium cations based on their structure, offering insights into the design of selective binding agents. The detailed synthesis and characterization of these macrocycles highlight their potential in molecular recognition and sensor design (Formica et al., 2003).

Crystal Structure Analysis

Another aspect of research into N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine derivatives involves the analysis of their crystal structures. Studies have detailed the crystallization behaviors and the resulting crystal structures of specific derivatives, providing valuable information on the molecular geometry and interactions that define their solid-state architectures. This information is crucial for understanding the physical properties of these compounds and their potential applications in materials science (Dolzhenko et al., 2011).

Analytical Applications

The compound and its derivatives have been utilized in the development of new analytical methodologies. For instance, a novel sample preparation procedure utilizing heterocyclic aromatic amines, similar in structure to N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine, has been reported for analyzing components in cooked beefburgers. This method combines microwave-assisted solvent extraction with dispersive liquid-liquid microextraction, demonstrating the compound's potential in enhancing food safety and quality control processes (Agudelo Mesa et al., 2013).

Synthetic Chemistry

Research has also focused on the synthetic applications of N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine derivatives. These compounds serve as key intermediates in the synthesis of complex molecules with potential pharmaceutical applications. The development of efficient, stereoselective synthetic processes highlights the importance of these compounds in the field of medicinal chemistry, providing pathways to new therapeutic agents (Fleck et al., 2003).

properties

IUPAC Name

N,N-dimethyl-1-pyridin-3-yltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-13(2)8-10-11-12-14(8)7-4-3-5-9-6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQRJVRHFHYKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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